

structural biology of Ddr1-IN-1 and DDR1 complex

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Compound of Interest

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An In-depth Technical Guide on the Structural Biology of the **Ddr1-IN-1** and DDR1 Complex
For Researchers, Scientists, and Drug Development Professionals

Introduction

The Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by binding to various types of collagen, a major component of the extracellular matrix.[1][2][3] Unlike typical RTKs that dimerize upon ligand binding, DDR1 exists as a pre-formed dimer.[1][2] Its activation process is unusually slow and sustained.[4] Upon activation, DDR1 triggers a cascade of downstream signaling pathways that regulate critical cellular processes, including proliferation, differentiation, adhesion, migration, and invasion.[5][6][7]

Given its role in transmitting signals from the extracellular matrix, altered DDR1 function, through overexpression or mutation, has been implicated in the progression of numerous diseases, including fibrosis, atherosclerosis, inflammation, and various cancers.[1][2][3][8] This has made DDR1 an attractive therapeutic target. **Ddr1-IN-1** is a potent and selective, ATP-competitive inhibitor developed to probe the pharmacological consequences of DDR1 inhibition.[6][9][10] This guide provides a detailed overview of the structural and quantitative aspects of the **Ddr1-IN-1** and DDR1 complex, including key experimental methodologies and the signaling pathways involved.

Quantitative Data: Inhibitor Potency and Binding Affinities

The inhibitory activity of **Ddr1-IN-1** and other related compounds against DDR1 has been quantified using various biochemical and cell-based assays. The data below summarizes key metrics such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and KD (dissociation constant).

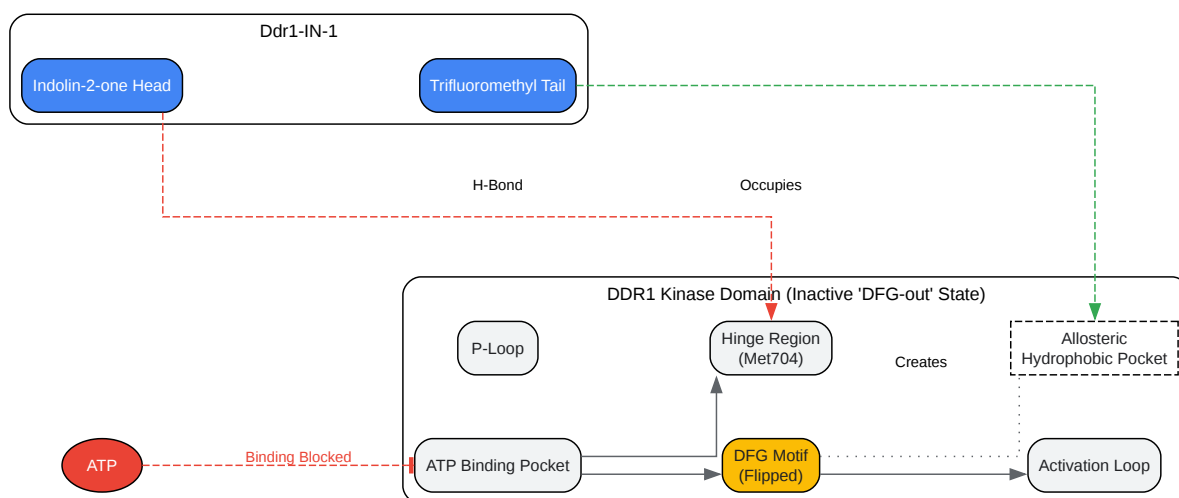
Compound	Target	Assay Type	Value (nM)	References
Ddr1-IN-1	DDR1	Kinase Assay (Lanthascreen)	105	[6] [9] [10] [11] [12] [13]
DDR2	Kinase Assay (Lanthascreen)	413	[6] [9] [10] [12]	
DDR1	Cell Autophosphoryla tion (U2OS)	86 - 87	[6] [9] [10] [11]	
DDR1-IN-2	DDR1	Kinase Assay (Lanthascreen)	47	[3] [6] [10]
DDR2	Kinase Assay (Lanthascreen)	145	[6] [10]	
DDR1	Cell Autophosphoryla tion (U2OS)	9	[6] [10]	
Ponatinib	DDR1 / DDR2	Kinase Assay	9	[1]
Imatinib	DDR1	Kinase Assay	43	[2]
DDR1	Isothermal Titration Calorimetry (KD)	1.9	[1]	
DDR1	Cell Autophosphoryla tion (U2OS)	21	[1]	
Nilotinib	DDR1	Kinase Assay	3.7	[2]
Dasatinib	DDR1	Kinase Assay	1.35	[2]
DDR-TRK-1	DDR1	Kinase Assay	9.4	[12] [14]

Structural Biology of the DDR1-IN-1 Interaction

The structural basis for the potency and selectivity of **Ddr1-IN-1** has been elucidated through X-ray crystallography. The co-crystal structure of the human DDR1 kinase domain in complex with **Ddr1-IN-1** was solved at a resolution of 2.2 Å (PDB ID: 4CKR).[\[1\]](#)[\[6\]](#)

Key structural insights include:

- **Binding Conformation:** **Ddr1-IN-1** is a type II kinase inhibitor, meaning it binds to the inactive 'DFG-out' conformation of the kinase domain.[\[1\]](#)[\[6\]](#)[\[10\]](#) In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, creating a hydrophobic pocket that is not present in the active 'DFG-in' state. This is a characteristic feature exploited by inhibitors like imatinib and **Ddr1-IN-1**.[\[1\]](#)[\[15\]](#)
- **Key Interactions:** The inhibitor binds in the ATP pocket. The carbonyl of its indolin-2-one "head" group forms a hydrogen bond with the backbone of Met704 in the hinge region of the kinase.[\[1\]](#) The trifluoromethyl group on the "tail" region of **Ddr1-IN-1** occupies the hydrophobic pocket created by the DFG-out conformation.[\[1\]](#)
- **Basis for Selectivity:** While **Ddr1-IN-1** shares similarities with multi-targeted inhibitors like imatinib, its selectivity for DDR1 over kinases like Abelson kinase (ABL) is attributed to specific structural differences.[\[1\]](#) An ether bridge in **Ddr1-IN-1** orientates its head group away from the P-loop of ABL, disrupting critical hydrophobic interactions that are necessary for potent ABL inhibition.[\[1\]](#)[\[16\]](#)

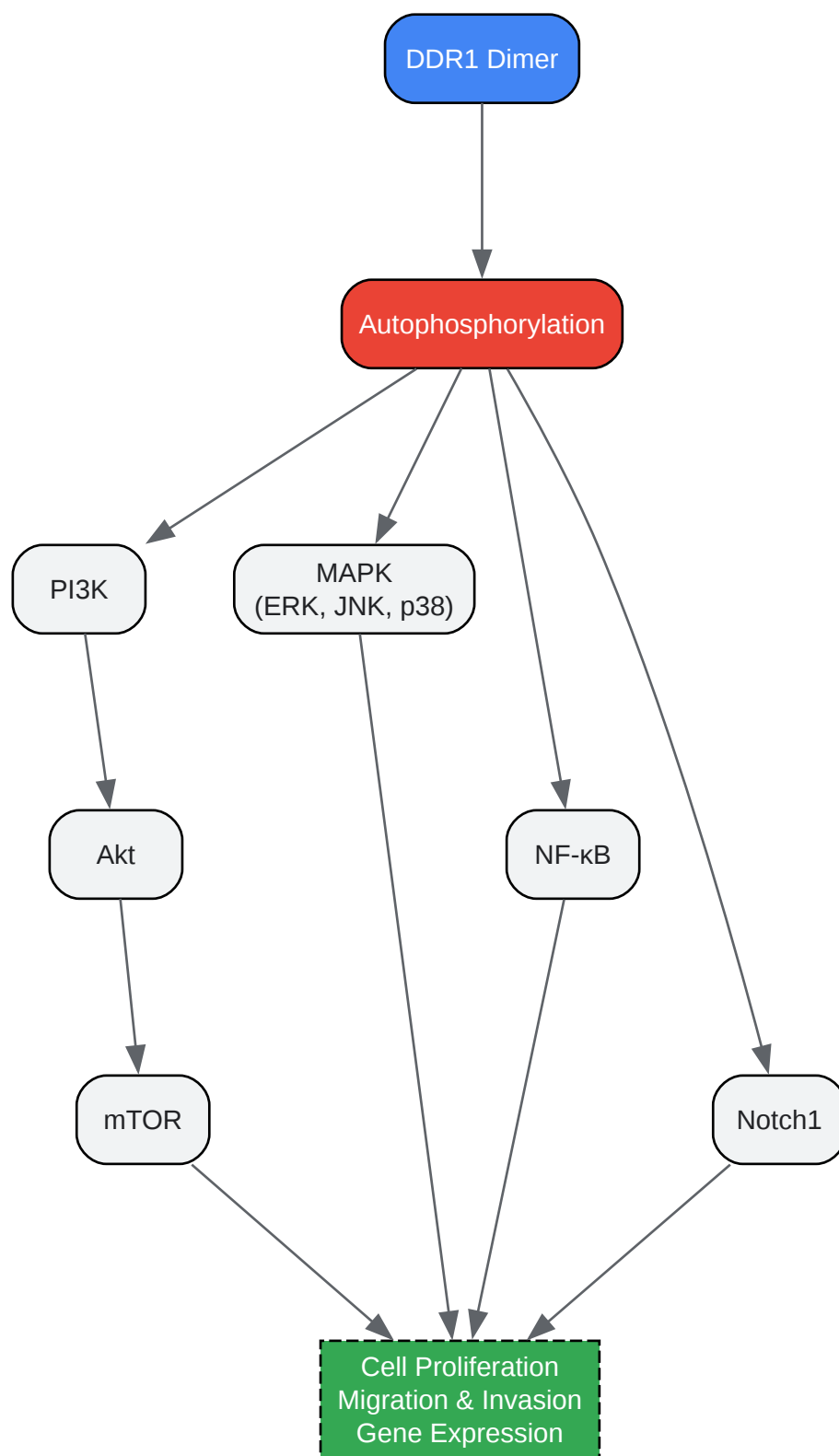


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Mechanism of **Ddr1-IN-1** binding to the DDR1 kinase domain.

DDR1 Signaling Pathways

DDR1 activation by collagen initiates several downstream signaling cascades that are highly dependent on cell type and context.[2] Inhibition of DDR1 with molecules like **Ddr1-IN-1** is intended to block these pathways. The major pathways implicated include PI3K/Akt/mTOR, various MAPK pathways, and NF- κ B.[5][17][18] These pathways collectively regulate cell survival, proliferation, migration, and invasion.[5][8][19]



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Simplified overview of major DDR1 signaling pathways.

Experimental Protocols

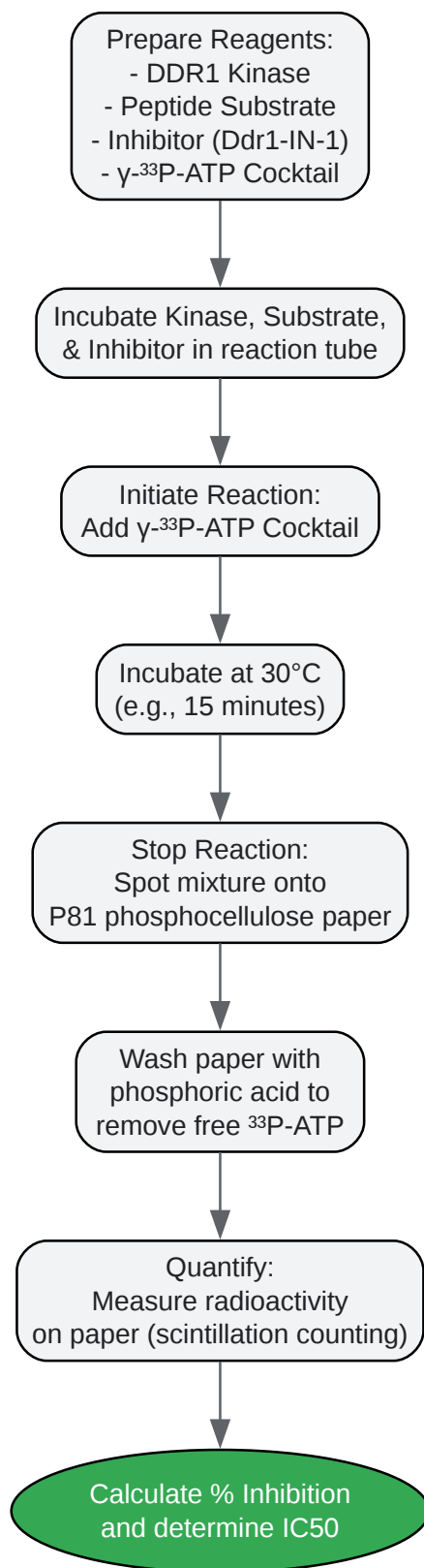
The characterization of the **DDR1-IN-1** and DDR1 complex relies on a suite of biochemical, biophysical, and cell-based assays.

Biochemical Kinase Assays

These assays directly measure the ability of an inhibitor to block the enzymatic activity of the isolated DDR1 kinase domain.

- **LanthaScreen® Eu Kinase Binding Assay:** This is a fluorescence resonance energy transfer (FRET)-based assay used to determine the IC₅₀ of **Ddr1-IN-1**.[\[6\]](#)[\[10\]](#)
 - **Principle:** The assay detects the binding and displacement of a fluorescently-labeled, ATP-competitive inhibitor (tracer) to the kinase. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer also binds, FRET occurs between the europium donor and the Alexa Fluor® acceptor.
 - **Method:** A test compound (e.g., **Ddr1-IN-1**) is incubated with the DDR1 kinase, the Eu-labeled antibody, and the tracer. If the compound binds to the kinase's ATP pocket, it displaces the tracer, leading to a loss of the FRET signal.
 - **Readout:** The decrease in FRET signal is measured, and the data is used to calculate the IC₅₀ value of the inhibitor.[\[20\]](#)
- **Radiometric Kinase Assay (HotSpot™):** This is a classic method that measures the transfer of a radioactive phosphate from ATP to a substrate.[\[21\]](#)
 - **Reagents:** The assay includes the active DDR1 kinase domain, a specific peptide substrate (e.g., modified AXLtide), kinase assay buffer, and γ-³³P-labeled ATP.[\[21\]](#)
 - **Method:** The kinase, substrate, and inhibitor are pre-incubated. The reaction is initiated by adding the γ-³³P-ATP cocktail and incubated at 30°C.
 - **Quenching & Detection:** The reaction is stopped by spotting the mixture onto phosphocellulose paper. The paper is washed with phosphoric acid to remove unbound γ-

^{33}P -ATP. The radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, is quantified using a scintillation counter.



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Workflow for a radiometric DDR1 kinase inhibition assay.

Cell-Based DDR1 Autophosphorylation Assay

This assay measures the inhibitor's efficacy in a cellular context by quantifying the inhibition of collagen-induced DDR1 autophosphorylation.

- **Cell Culture:** Human osteosarcoma (U2OS) cells, which endogenously express DDR1, are commonly used.[9][11] Cells are plated and grown to a suitable confluency.
- **Inhibitor Treatment:** Cells are treated with various concentrations of the inhibitor (e.g., **Ddr1-IN-1**) for a defined period.
- **Stimulation:** DDR1 is activated by adding collagen I (e.g., from rat tail) to the culture medium for a specified time (e.g., 90 minutes).[11][22]
- **Lysis and Western Blotting:** Cells are lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
- **Detection:** The membrane is probed with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY513) and a primary antibody for total DDR1 as a loading control.
- **Quantification:** The intensity of the bands is measured using densitometry software (e.g., ImageJ).[11] The ratio of phosphorylated DDR1 to total DDR1 is calculated and plotted against inhibitor concentration to determine the EC50 value.

Biophysical Interaction Analysis

- **Isothermal Titration Calorimetry (ITC):** ITC directly measures the heat released or absorbed during a binding event. It was used to determine that imatinib binds to the DDR1 kinase domain with a dissociation constant (KD) of 1.9 nM, indicating a very strong interaction.[1]
- **Surface Plasmon Resonance (SPR):** SPR is a label-free optical technique for monitoring molecular interactions in real-time.[23] While not explicitly detailed for **Ddr1-IN-1** in the provided context, it is a standard method for characterizing inhibitor binding kinetics.

- Principle: A ligand (e.g., the DDR1 kinase domain) is immobilized on a gold-coated sensor chip. An analyte (the inhibitor) in solution is flowed over the chip.
- Detection: Binding of the analyte to the immobilized ligand changes the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected polarized light.
- Data Output: The resulting sensorgram provides real-time data on the association and dissociation phases of the interaction, allowing for the calculation of the on-rate (k_a), off-rate (k_d), and the equilibrium dissociation constant (K_D).^{[24][25]}

Conclusion

Ddr1-IN-1 is a well-characterized, selective inhibitor that targets the inactive 'DFG-out' conformation of the DDR1 kinase domain. Its mechanism of action, potency, and selectivity have been thoroughly investigated through a combination of X-ray crystallography, biochemical assays, and cell-based studies. The structural and quantitative data presented in this guide underscore the key interactions that govern the **DDR1-IN-1** complex and provide a solid foundation for its use as a chemical probe to dissect DDR1-dependent signaling. For drug development professionals, the detailed methodologies and structural insights offer a roadmap for the rational design of next-generation DDR1 inhibitors with improved therapeutic profiles for treating cancer, fibrosis, and other inflammatory diseases.

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